11-methyl-5-(4-methylsulfanylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
7-methyl-2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves several steps. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions typically include heating the reactants under reflux in a suitable solvent such as butanol (BuOH) with a base like sodium methoxide (MeONa) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
7-methyl-2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methyl-2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also share a similar core structure and have been studied for their potential as kinase inhibitors.
Uniqueness
7-methyl-2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the methylsulfanyl group, which can undergo various chemical modifications to yield derivatives with diverse biological activities .
Properties
CAS No. |
352666-59-2 |
---|---|
Molecular Formula |
C17H19N3OS2 |
Molecular Weight |
345.5g/mol |
IUPAC Name |
11-methyl-5-(4-methylsulfanylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H19N3OS2/c1-20-8-7-12-13(9-20)23-17-14(12)16(21)18-15(19-17)10-3-5-11(22-2)6-4-10/h3-6,15,19H,7-9H2,1-2H3,(H,18,21) |
InChI Key |
XZMZBIBRSIFFNG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)SC |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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